Claisen Rearrangement Activation Energy: Allyl Phenyl Ether vs. Subcritical Water Baseline
The Claisen rearrangement of allyl phenyl ether in pressurized N-methylpyrrolidone (NMP) exhibits an activation energy of 137 ± 1 kJ mol⁻¹ and a pre-exponential factor of 7.3×10¹⁰ s⁻¹, determined by automated flow reactor with inline near-infrared spectroscopy [1]. This value is significantly higher than the activation energy of 106 ± 5 kJ mol⁻¹ reported for the same rearrangement in subcritical water, indicating that solvent choice profoundly modulates reaction kinetics [2]. The rate constant in NMP is 10× smaller than in subcritical water and 1.5× smaller than in alcohol solvents, providing a quantifiable basis for solvent selection in process design [1].
| Evidence Dimension | Activation Energy (Ea) for Claisen Rearrangement |
|---|---|
| Target Compound Data | 137 ± 1 kJ mol⁻¹ in NMP |
| Comparator Or Baseline | 106 ± 5 kJ mol⁻¹ in subcritical water |
| Quantified Difference | 31 kJ mol⁻¹ higher Ea in NMP; 10× smaller rate constant in NMP vs. water |
| Conditions | Automated flow reactor, 240–280 °C, pressurized NMP (target) vs. 272–306 °C, 25.4 MPa subcritical water (baseline) |
Why This Matters
This quantitative kinetic signature enables precise control over reaction rate and conversion in flow chemistry and process scale-up, differentiating allyl phenyl ether's behavior in specific solvent systems from general aromatic ethers.
- [1] Takebayashi, Y., Sue, K., & Kataoka, S. (2024). Combination of near-infrared spectroscopy and transient flow method for efficient kinetic analysis of Claisen rearrangement. Reaction Chemistry & Engineering, 9, 2910-2919. View Source
- [2] Sue, K., et al. (2007). Rates of Claisen rearrangement determined with a flow-type high-temperature and high-pressure NMR probe. Journal of Supercritical Fluids, 42(1), 104-109. View Source
